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molecular formula C14H17NO4 B4168542 methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B4168542
M. Wt: 263.29 g/mol
InChI Key: VFPYPZLTMMQZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145865

Procedure details

Methyl 1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate (3.00 g) is dissolved in dimethylformamide (30 ml) and thereto are added potassium carbonate (4.40 g) and ethyl iodide (2.56 ml). The mixture is heated with stirring at 80° C. for 22 hours. The reaction solution is concentrated under reduced pressure and the resulting residue is neutralized by adding thereto water and 1N hydrochloric acid. The precipitated crystal is collected by filtration and washed with water to give the desired product (3.07 g), m.p. 67°-69° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
2.56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[CH2:11][CH:10]([C:14]([O:16][CH3:17])=[O:15])[CH2:9]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:24](I)[CH3:25]>CN(C)C=O>[CH2:24]([O:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12](=[O:13])[CH2:11][CH:10]([C:14]([O:16][CH3:17])=[O:15])[CH2:9]2)=[CH:6][CH:7]=1)[CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(C=C1)N1CC(CC1=O)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.56 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
The precipitated crystal is collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)N1CC(CC1=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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